1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Overview
Description
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent can yield the oxadiazole ring. Subsequent alkylation with 2-methoxyethylamine introduces the desired substituent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This regioisomer has distinct biological activities and is used in different therapeutic areas.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties .
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of oxadiazoles.
Biological Activity
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, identified by CAS number 915921-79-8, is a compound of interest due to its potential biological activities. Oxadiazole derivatives have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.
The molecular formula of this compound is with a molecular weight of 171.20 g/mol. Its structure features an oxadiazole ring which is pivotal in imparting biological activity.
Property | Value |
---|---|
CAS Number | 915921-79-8 |
Molecular Formula | C7H13N3O2 |
Molecular Weight | 171.20 g/mol |
Purity | ≥98% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
In a study focusing on oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects on breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .
The mechanism behind the anticancer activity of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. This is typically mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis pathways. For example, compounds targeting CDK1 have been shown to disrupt cell cycle progression in cancer cells .
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation was conducted on various oxadiazole derivatives, including those similar to this compound. The study utilized the MTT assay to measure cell viability post-treatment with different concentrations of the compounds over a period of 48 hours.
Key Findings:
- MDA-MB-231 Cell Line: The tested compounds reduced cell viability significantly at varying IC50 values.
- KCL-22 Cell Line: Similar trends were observed with notable cytotoxic effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 6.3 |
Compound B | KCL-22 | 8.3 |
Compound C | HeLa | 9.6 |
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications in the oxadiazole ring and substituents significantly influenced the biological activity of these compounds. The presence of hydroxyl groups and unsaturated fatty acid chains enhanced cytotoxicity by increasing drug accumulation in cancer cells .
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-5(8)7-9-6(10-12-7)3-4-11-2/h5H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPQTOVQOMFROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672400 | |
Record name | 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-79-8 | |
Record name | 3-(2-Methoxyethyl)-α-methyl-1,2,4-oxadiazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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